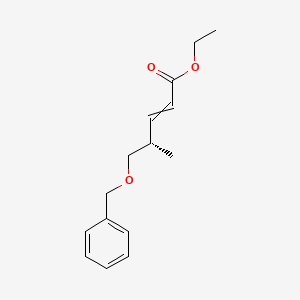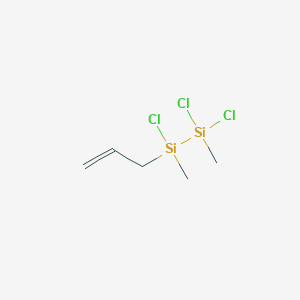
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane typically involves the reaction of trichlorosilane with appropriate organic reagents under controlled conditions. One common method includes the reaction of trichlorosilane with allyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran.
Substitution: Alkyl or aryl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituents used.
Applications De Recherche Scientifique
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane involves its interaction with various molecular targets through its reactive silicon centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable organosilicon compounds. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in terms of the presence of trichloro groups but differs in its overall structure and reactivity.
2,2,2-Trichloro-1,1-dimethylethanol: Shares the trichloro and dimethyl groups but lacks the silicon atoms present in 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane.
Uniqueness
This compound is unique due to its silicon-based structure, which imparts distinct chemical properties and reactivity compared to carbon-based analogs. This uniqueness makes it valuable in applications requiring specific organosilicon functionalities.
Propriétés
Numéro CAS |
192887-55-1 |
|---|---|
Formule moléculaire |
C5H11Cl3Si2 |
Poids moléculaire |
233.7 g/mol |
Nom IUPAC |
dichloro-(chloro-methyl-prop-2-enylsilyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si2/c1-4-5-9(2,6)10(3,7)8/h4H,1,5H2,2-3H3 |
Clé InChI |
JEKMZYURRDDVLS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC=C)([Si](C)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


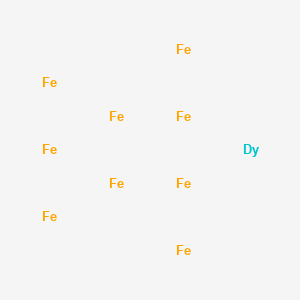
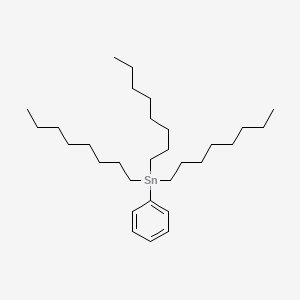
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
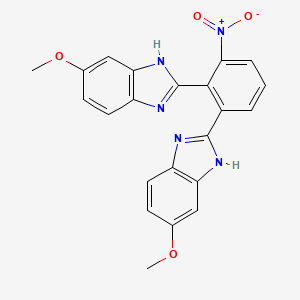
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
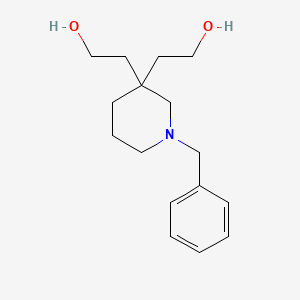
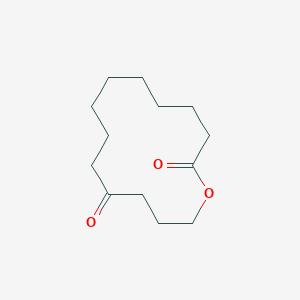

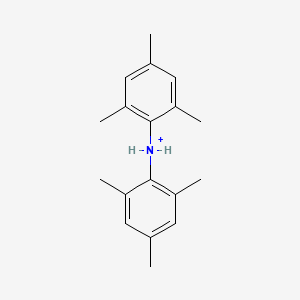
silane](/img/structure/B12552985.png)

